molecular formula C9H9N3O2 B15070692 8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B15070692
M. Wt: 191.19 g/mol
InChI Key: QWYWQTGRBQOSQD-UHFFFAOYSA-N
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Description

8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The structure of this compound consists of a fused bicyclic system with an amino group at the 8th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position.

Chemical Reactions Analysis

8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of amino, methyl, and carboxylic acid groups, which contribute to its distinct properties and applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-7(9(13)14)12-4-2-3-6(10)8(12)11-5/h2-4H,10H2,1H3,(H,13,14)

InChI Key

QWYWQTGRBQOSQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)N)C(=O)O

Origin of Product

United States

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